

# Technical Guide: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

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## Compound of Interest

Compound Name:	Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Cat. No.:	B1282121

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## Abstract

This technical guide provides a comprehensive overview of **Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the chemical properties, a validated synthesis protocol, and the known biological significance of this and structurally related spirocyclic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction

**Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate** is a heterocyclic organic compound featuring a spirocyclic junction between an oxirane and a piperidine ring. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis. The official IUPAC name for this compound is **benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate**<sup>[1]</sup>. Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutics. Spirocyclic scaffolds, in general, are of significant interest in drug discovery as they can increase the rigidity and improve the pharmacokinetic profile of a molecule<sup>[2]</sup>.

## Chemical Properties and Data

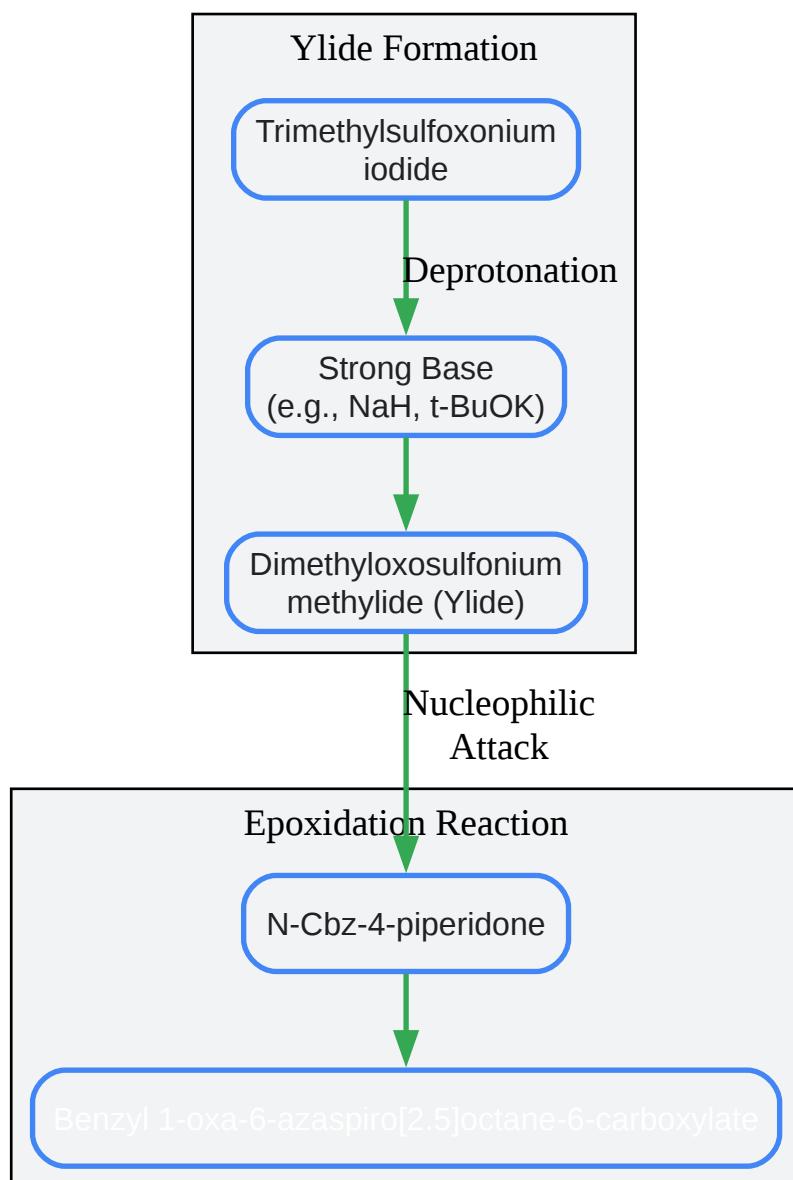
Below is a summary of the key chemical properties of **Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate**.

Property	Value	Source
IUPAC Name	benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate	--INVALID-LINK--[1]
CAS Number	77211-75-7	--INVALID-LINK--[1]
Molecular Formula	C14H17NO3	--INVALID-LINK--[1]
Molecular Weight	247.29 g/mol	--INVALID-LINK--[1]
Appearance	Not specified (likely an oil or low-melting solid)	Inferred from typical small molecules of this type
Solubility	Soluble in common organic solvents (e.g., DCM, THF, EtOAc)	Inferred from synthetic procedures

## Synthesis

The primary synthetic route to **Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate** is through the Corey-Chaykovsky reaction. This reaction involves the treatment of a ketone with a sulfur ylide to form an epoxide. In this specific synthesis, the starting material is N-Cbz-4-piperidone.

## Synthesis Workflow



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Corey-Chaykovsky Reaction Workflow.

## Experimental Protocol: Corey-Chaykovsky Epoxidation

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction.

### Materials:

- N-Cbz-4-piperidone

- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
- Anhydrous Dimethyl sulfoxide (DMSO)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

**Procedure:**

- Ylide Preparation:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents) that has been washed with hexanes to remove the mineral oil.
  - Add anhydrous DMSO via syringe and stir the suspension at room temperature.
  - To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise over 15 minutes.
  - The reaction mixture is then heated to 70°C for 1 hour or until the evolution of hydrogen gas ceases and a clear solution is obtained. The solution is then cooled to room temperature.
- Epoxidation:

- In a separate flame-dried flask under nitrogen, dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF.
- Cool the solution of the ketone to 0°C using an ice bath.
- Slowly add the pre-formed ylide solution to the ketone solution via cannula or syringe over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.
  - Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
  - Combine the organic layers and wash with water, followed by brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate**.

## Biological Significance and Applications

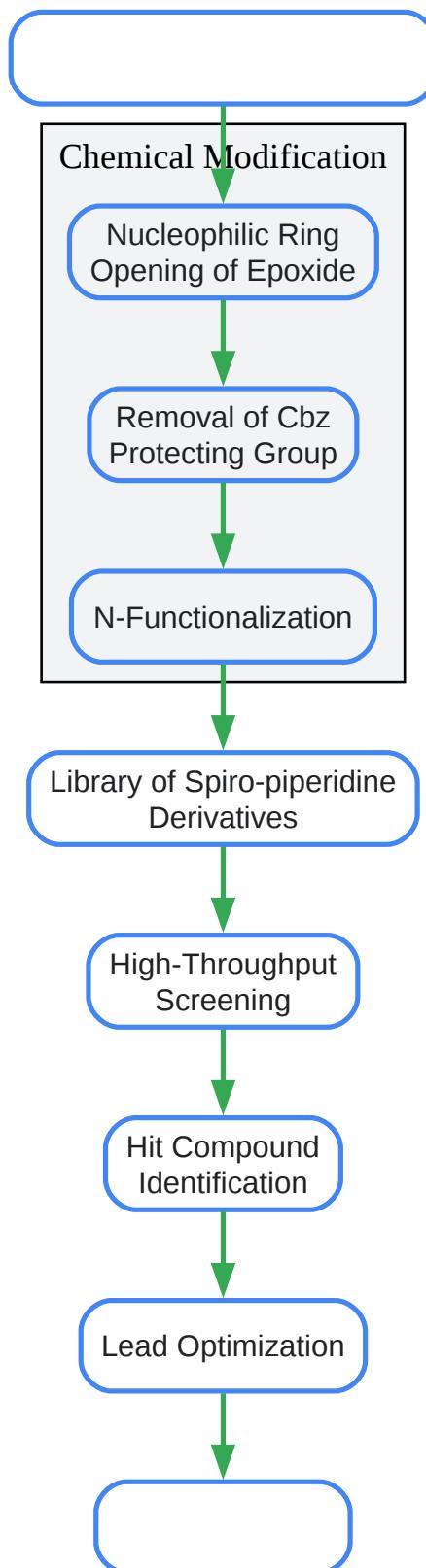
While specific studies detailing the biological activity of **Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate** are not prevalent in the literature, the spiro-piperidine scaffold is a well-established pharmacophore in drug discovery.

- Antileishmanial Activity: Spiro-piperidine derivatives have shown promising antileishmanial activity against *Leishmania* major, with some compounds exhibiting superior efficacy to the standard drug miltefosine. These compounds are believed to act via an antifolate mechanism, targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1)[\[1\]](#) [\[3\]](#).

- HDAC Inhibitors: N-benzyl spiro-piperidine hydroxamic acid derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy[2].
- T-type Ca<sup>2+</sup> Channel Antagonists: The tert-butyl analogue of the title compound, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a key intermediate in the synthesis of 4-Aminomethyl-4-fluoropiperidine, a T-type Ca<sup>2+</sup> channel antagonist with potential applications in treating neurological disorders[4].

## Potential Signaling Pathway Involvement

Given the activity of related compounds, it is plausible that derivatives of **Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate** could be developed to target various signaling pathways. The diagram below illustrates a hypothetical drug development workflow starting from this spiro-epoxide intermediate.

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Drug Development Workflow.

## Conclusion

**Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate** is a synthetically accessible and valuable building block for medicinal chemistry. Its preparation via the Corey-Chaykovsky reaction is a reliable method for obtaining this spiro-epoxide. The broader class of spiro-piperidine compounds has demonstrated significant potential in targeting a range of diseases, including parasitic infections and cancer. Further exploration of the chemical space accessible from this intermediate is warranted and may lead to the discovery of novel therapeutic agents.

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